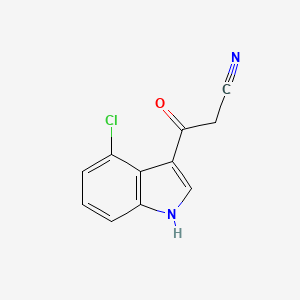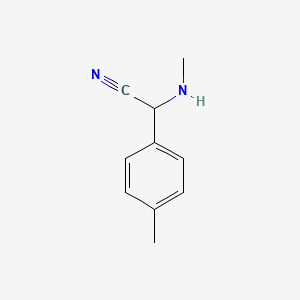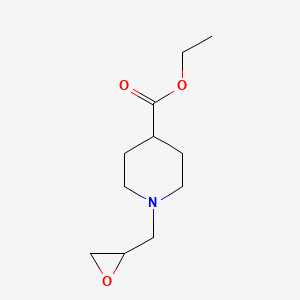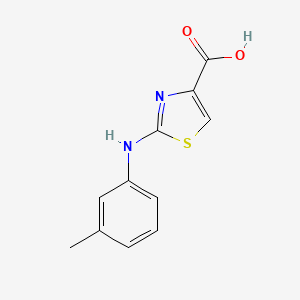
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile, also known as 3CPO, is a synthetic compound used in a variety of scientific research applications. It is a nitrogen-containing compound with a molecular weight of 229.64 g/mol and a melting point of 254-255°C. 3CPO is a white, crystalline solid at room temperature, and is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a precursor in the synthesis of various heterocyclic compounds. This chemical has been used in multiple methods for creating different heterocyclic structures, showcasing its reactivity and synthetic importance. Recent progress in its application for synthesizing heterocyclic compounds highlights its significance in chemical research (Fadda et al., 2014).
Development of Carbazoles and Oxepino Derivatives
This compound has been utilized in Rhodium-catalyzed oxidative annulation reactions with internal alkynes to develop a series of substituted carbazoles and 4H-oxepino derivatives. These compounds are notable for their intense fluorescence in solid state, which opens up potential applications in materials science and bioimaging (Zhou et al., 2017).
Creation of Pyridine-3-carbonitrile Derivatives
A one-pot, four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles has been employed for the creation of indole–cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles. These structures are intriguing due to their potential in various chemical and pharmaceutical applications (Muthu et al., 2018).
Synthesis of Pyrazole Derivatives
The compound is also a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which have been evaluated as antioxidant agents. This highlights its role in the development of new pharmaceutical compounds with potential health benefits (El‐Mekabaty et al., 2016).
Facilitating Multi-component Chemical Reactions
In the domain of organic synthesis, this compound is instrumental in facilitating multi-component chemical reactions. These reactions typically involve the formation of multiple bonds and ring structures in a single operational step, demonstrating its versatility in organic synthesis (Krishnammagari et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is phosphatases . Phosphatases are a group of enzymes that remove phosphate groups from molecules, playing a crucial role in many cellular processes such as signal transduction pathways .
Mode of Action
The compound interacts with phosphatases, leading to a change in the enzyme’s activity . This interaction can alter the phosphorylation state of various proteins within the cell, potentially impacting numerous cellular processes .
Biochemical Pathways
The compound’s interaction with phosphatases can affect various biochemical pathways. For instance, it can influence signal transduction pathways, which are critical for cellular communication and response to external stimuli . The exact downstream effects would depend on the specific phosphatases targeted and the proteins they act upon.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cellular context. Given its interaction with phosphatases, it could potentially influence a wide range of cellular processes, from protein function to signal transduction .
Biochemische Analyse
Biochemical Properties
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with phosphatases, which are enzymes that remove phosphate groups from proteins and other molecules. The interaction between this compound and phosphatases can lead to changes in the phosphorylation state of target proteins, thereby modulating their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been reported to inhibit the activity of certain kinases, which are enzymes that add phosphate groups to proteins. This inhibition can result in changes in the phosphorylation state of target proteins, thereby affecting their function and downstream signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, with higher concentrations observed in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, further modulating its biological effects .
Eigenschaften
IUPAC Name |
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVRCOYPRROSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)





![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)




![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)

